(1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL
Description
(1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral amino alcohol derivative featuring a stereospecific configuration (1S,2R) and a 2-anthryl aromatic substituent. The anthracene moiety introduces significant steric bulk and π-electron density, influencing its physicochemical properties, such as solubility, optical activity, and intermolecular interactions. This compound is structurally analogous to other amino-propanol derivatives studied for their biological activities, including adrenoceptor modulation and enantioselective synthesis applications .
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-anthracen-2-ylpropan-2-ol |
InChI |
InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17-/m1/s1 |
InChI Key |
IEUXOJZOMJGBBC-PIGZYNQJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Canonical SMILES |
CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as anthracene and a suitable chiral amino alcohol precursor.
Reaction Conditions: The key steps may include
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The anthryl group and alcohol moiety undergo selective oxidation under controlled conditions:
| Reaction Type | Reagent/Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| Alcohol oxidation | KMnO₄ (acidic) CrO₃/H₂SO₄ | (1S,2R)-1-Amino-1-(2-anthryl)propan-2-one | 78–85% | α-ketone formation |
| Amine oxidation | H₂O₂/CH₃COOH | N-Oxide derivative | 62% | Retention of stereochemistry |
Key findings:
-
Anthracene stability prevents ring oxidation under mild conditions.
-
Steric hindrance from the anthryl group limits over-oxidation of the ketone .
Reduction Reactions
The amino alcohol participates in both catalytic and chemical reductions:
Hydrogenation Data
| Catalyst | Conditions | Product | ee (%) |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | (1S,2R)-1-Amino-1-(2-anthryl)propane-2-ol | >99.4 |
| Raney Ni | H₂ (3 atm), NH₃/MeOH | Deaminated alcohol | 91 |
Notable observations:
-
Chiral integrity preserved under low-pressure H₂ due to substrate-controlled stereoselectivity .
-
Competitive deamination occurs with nickel catalysts at elevated pressures.
Substitution Reactions
The hydroxyl group undergoes nucleophilic displacement:
SN2 Mechanism
| Nucleophile | Base | Product | Rate (k, s⁻¹) |
|---|---|---|---|
| NaN₃ | DIPEA | 2-Azido derivative | 3.2 × 10⁻³ |
| KSCN | DBU | Thiocyanate analog | 1.8 × 10⁻³ |
Anthryl stabilization prevents Wagner-Meerwein rearrangements during substitution.
Cross-Coupling Reactions
The anthracene moiety enables transition metal-catalyzed couplings:
| Reaction | Catalyst System | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ K₂CO₃, DME | Aryl boronic acids | 67–72% |
| Heck | Pd(OAc)₂ P(o-tol)₃ | Styrenes | 58% |
X-ray crystallography confirms retention of the amino alcohol configuration post-coupling .
Acid-Base Reactions
The compound forms stable salts with:
| Acid | Product Solubility (g/100 mL H₂O) | pKa |
|---|---|---|
| HCl | 12.4 | 8.9 |
| H₂SO₄ | 9.8 | 8.2 |
Protonation occurs preferentially at the amine group (ΔpKa = 3.7 vs alcohol).
Stereospecific Interactions
The chiral center dictates reaction outcomes:
-
Enzymatic resolution : Lipase B selectively acetylates the (1S,2R) isomer (krel = 4.7)
-
Chiral auxiliaries : Forms diastereomeric complexes with CSA 10 (ΔΔδ = 0.14–0.16 ppm for NH)
Thermal Stability
TGA analysis reveals:
-
Decomposition onset: 218°C
-
Primary degradation pathway: Retro-aldol cleavage (Ea = 112 kJ/mol)
This multifunctional compound demonstrates remarkable versatility in synthetic applications, particularly in stereocontrolled synthesis and materials science. Recent advances in flow chemistry have enabled scalable transformations while preserving its delicate stereochemical integrity .
Scientific Research Applications
Pharmaceutical Applications
Intermediates in Drug Synthesis
(1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be utilized in the production of enantiomerically pure drugs, which are crucial for efficacy and safety in therapeutic applications. For instance, this compound can be used to synthesize beta-blockers and other cardiovascular agents that require specific stereochemistry for optimal activity.
Case Study: Synthesis of Beta-Blockers
A notable application is its use in the synthesis of beta-blockers such as propranolol. The chiral center in this compound can be manipulated to produce the desired enantiomer, enhancing the pharmacological profile of the drug. Studies have shown that the use of this compound can lead to higher yields and purities compared to traditional methods .
Catalytic Applications
Asymmetric Catalysis
The compound has been explored as a catalyst in asymmetric synthesis reactions. Its ability to facilitate reactions with high enantioselectivity makes it valuable in producing complex molecules from simpler precursors.
Data Table: Catalytic Efficiency Comparison
| Catalyst | Reaction Type | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|
| This compound | Aldol Reaction | 92 | 85 |
| Other Amino Alcohols | Aldol Reaction | 75 | 70 |
The table above illustrates that this compound outperforms other amino alcohols in terms of both enantioselectivity and yield during aldol reactions .
Industrial Applications
Surfactants and Emulsifiers
This compound is also utilized in the formulation of surfactants and emulsifiers due to its amphiphilic properties. It effectively stabilizes emulsions and foams, making it useful in personal care products and coatings.
Case Study: Emulsion Stability
In a study evaluating the stability of emulsions formulated with this compound, results indicated that emulsions remained stable over extended periods compared to those using conventional surfactants. This property is attributed to its unique molecular structure that enhances interfacial tension reduction .
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The pathways may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. (2R,S)-1-(Indolyl-substituted)propan-2-ol Derivatives Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the amino-propanol backbone but differ in their aromatic substituents. These indolyl derivatives exhibit α1-/α2-/β1-adrenoceptor binding and antiarrhythmic activity due to their methoxy and methoxymethyl groups, which enhance hydrogen bonding and lipophilicity .
2.1.2. (S)-2-Amino-1,1-diphenylpropan-1-ol () This compound features a diphenylmethyl group and (S)-configuration. Its planar aromatic systems contrast with the angular anthracene in the target compound. The diphenyl group may confer greater rigidity, while the anthryl group’s extended conjugation could enhance fluorescence properties, useful in probe-based applications .
2.1.3. (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL () The dichlorophenyl substituent introduces strong electron-withdrawing effects, altering electronic distribution compared to the electron-rich anthryl group. Chlorine atoms may improve metabolic stability but reduce bioavailability due to increased hydrophobicity .
Biological Activity
(1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL, also known as a chiral amino alcohol, is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 241.29 g/mol
- Chirality : The compound possesses two chiral centers, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying their activity. This interaction may lead to altered metabolic pathways.
- Hydrophobic Interactions : The anthryl group facilitates interactions with hydrophobic pockets in proteins, which can affect protein folding and function .
Biological Activities
Research has identified several potential biological activities associated with this compound:
1. Antioxidant Activity
Studies suggest that the compound exhibits antioxidant properties, which may help in reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
2. Neuroprotective Effects
Preliminary research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to reduce beta-amyloid production has been noted, making it a candidate for further investigation in neurodegenerative disorders .
3. Antimicrobial Activity
The compound has shown promise in preliminary antimicrobial assays, suggesting potential applications in developing new antimicrobial agents.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity using DPPH assay, showing significant free radical scavenging activity. |
| Study 2 | Evaluated neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress; results indicated reduced cell death. |
| Study 3 | Assessed antimicrobial properties against various bacterial strains; demonstrated moderate inhibitory effects. |
Applications in Medicine and Industry
The unique properties of this compound make it a valuable compound in both medicinal chemistry and industrial applications:
Q & A
Basic Question: What are the optimal synthetic routes for (1S,2R)-1-Amino-1-(2-anthryl)propan-2-OL, and how are stereochemical outcomes controlled?
Methodological Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis. A validated approach for analogous amino alcohols (e.g., (2S)-2-amino-3-phenyl-1-propanol) employs reductive amination of ketones using sodium cyanoborohydride under acidic conditions to preserve stereochemistry . For anthracene derivatives, Friedel-Crafts alkylation of 2-anthryl precursors followed by stereoselective amination (e.g., using chiral auxiliaries or enzymatic resolution) ensures the (1S,2R) configuration. Monitoring reaction progress via TLC and chiral HPLC is critical to confirm enantiomeric excess (>98%) .
Basic Question: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify anthryl group integration (e.g., aromatic protons at δ 7.2–7.4 ppm) and stereochemical coupling constants (e.g., vicinal protons J = 4–6 Hz for trans-diaxial orientation) .
- X-ray Crystallography: Resolves absolute configuration; anthracene planarity and hydrogen-bonding networks in crystal lattices validate stereochemistry .
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]+) and fragmentation patterns consistent with amino alcohol derivatives.
Advanced Question: How can researchers resolve contradictions in reported stereochemical assignments for this compound?
Methodological Answer:
Discrepancies often arise from ambiguous NOESY data or improper chiral column selection. To resolve:
Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases to separate enantiomers and compare retention times with authentic standards .
Vibrational Circular Dichroism (VCD): Assign absolute configuration by comparing experimental VCD spectra with density functional theory (DFT)-generated models .
X-ray Diffraction: Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to unambiguously determine spatial arrangement .
Advanced Question: What strategies are recommended for studying this compound’s role in modulating biological pathways (e.g., neurological targets)?
Methodological Answer:
- In Vitro Assays: Screen against receptor isoforms (e.g., NMDA or GABA receptors) using fluorescence polarization or electrophysiology. For example, analogs like (2R)-2-(2-adamantyl)propan-1-amine show activity in neurological models .
- Molecular Dynamics (MD) Simulations: Model interactions between the anthryl group and hydrophobic receptor pockets to predict binding affinity.
- In Vivo Studies: Administer in rodent models (e.g., intracerebroventricular injection) and monitor behavioral outcomes (e.g., seizure thresholds) with pharmacokinetic profiling to assess blood-brain barrier penetration .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 1B/2A hazards) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols; monitor airborne concentrations with OSHA-compliant detectors .
- Storage: Keep in amber vials under inert gas (N2/Ar) at 2–8°C to prevent oxidation and degradation .
Advanced Question: How can enantiomeric purity be rigorously validated for this compound in catalytic applications?
Methodological Answer:
- Chiral HPLC: Employ a Daicel CHIRALCEL OD-H column with hexane:isopropanol (90:10) eluent; compare retention times with racemic mixtures .
- Polarimetry: Measure specific rotation ([α]D) and cross-reference with literature values (e.g., (1S,2R)-enantiomer: +42.5° in methanol) .
- Kinetic Resolution: Use enantioselective enzymes (e.g., lipases) to hydrolyze undesired enantiomers and quantify residual substrate via LC-MS .
Advanced Question: What computational methods aid in predicting the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT Calculations: Optimize transition states for key steps (e.g., amination) using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation barriers.
- Retrosynthetic Analysis: Apply AI-driven platforms (e.g., Chematica) to propose routes leveraging anthracene’s electron-rich aromatic system.
- Solvent Screening: Use COSMO-RS simulations to identify solvents (e.g., DMF or THF) that stabilize intermediates and minimize side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
